![molecular formula C14H20N2O3 B14478202 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol CAS No. 65476-09-7](/img/structure/B14478202.png)
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Méthodes De Préparation
The synthesis of 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3-catalyzed aerobic oxidation reactions. For instance, 2-aminophenol can react with 1-formyl-o-carborane in the presence of toluene at 110°C for 24 hours to yield the desired benzoxazole derivative .
Analyse Des Réactions Chimiques
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihistamine effects.
Industrial Applications: These compounds are used as intermediates in the synthesis of various bioactive molecules and as optical brighteners in laundry detergents.
Mécanisme D'action
The mechanism of action of 1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives can inhibit the activity of certain enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol can be compared with other similar compounds, such as:
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
65476-09-7 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-(1,2-benzoxazol-3-yloxy)-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-10(17)9-18-13-11-6-4-5-7-12(11)19-16-13/h4-7,10,15,17H,8-9H2,1-3H3 |
Clé InChI |
XXYUSUGXFUPTDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=NOC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


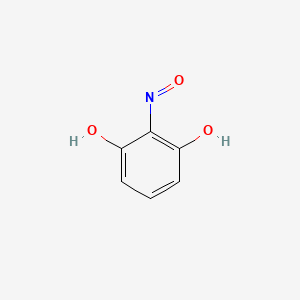
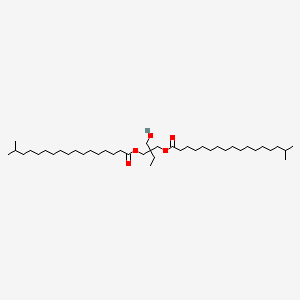
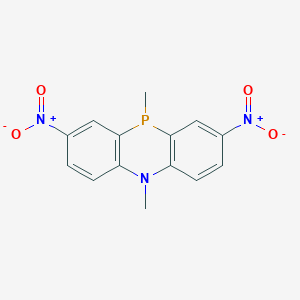
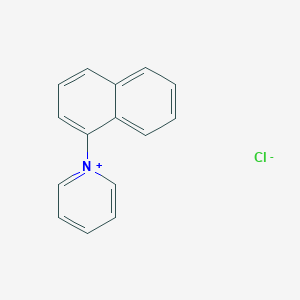
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
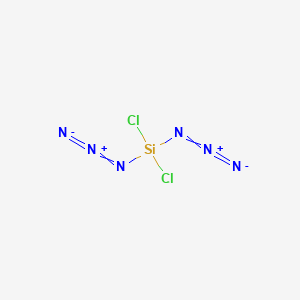
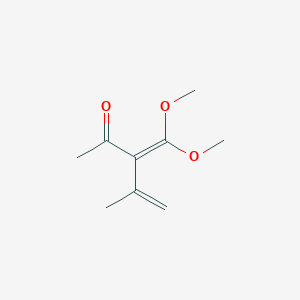
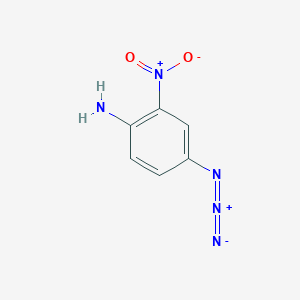
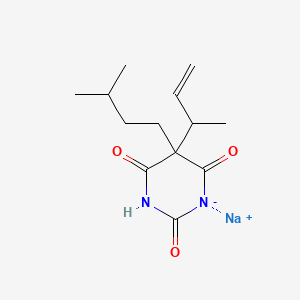



![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
